molecular formula C13H17ClN2 B6264336 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride CAS No. 206128-58-7

6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride

Cat. No.: B6264336
CAS No.: 206128-58-7
M. Wt: 236.7
InChI Key:
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Description

6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride is a chemical compound that belongs to the class of carbazole derivatives. Carbazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound, in particular, has shown potential in scientific research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-methyl-2,3,4,9-tetrahydro-1H-carbazole.

    Amination: The carbazole derivative undergoes amination to introduce the amine group at the 1-position.

    Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amine group can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-1-one derivatives, while substitution reactions can produce various N-substituted carbazole derivatives.

Scientific Research Applications

6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride involves its interaction with molecular targets and pathways. For instance, it has been shown to induce the phosphorylation of LATS1 and YAP1/TAZ in bladder cancer cells, thereby suppressing their viability . This indicates its potential role in modulating the Hippo signaling pathway, which is crucial for cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride is unique due to its specific structural features, such as the presence of the amine group and its hydrochloride salt form

Properties

CAS No.

206128-58-7

Molecular Formula

C13H17ClN2

Molecular Weight

236.7

Purity

95

Origin of Product

United States

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